Linopirdine

描述

Linopirdine is a putative cognition-enhancing drug with a novel mechanism of action . It blocks the KCNQ2/3 heteromer M current with an IC50 of 2.4 micromolar, disinhibiting acetylcholine release, and increasing hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons .

Synthesis Analysis

The synthesis of Linopirdine involves several steps . The process starts with the amide formation between diphenylamine and oxalyl chloride, which gives an intermediate. A Haworth type intramolecular cyclization of the acid chloride occurs on heating to afford 1-phenylisatin. The reaction with 4-picoline under Phase Transfer Catalysis (PTC) with a Quaternary salt affords the carbinol. Dehydration of the alcohol using acetic anhydride gives an intermediate product. The reduction of the olefin then affords the indolone. The 3 position is now activated by the adjacent benzene ring on one side and the carbonyl group on the other. Alkylation with 4-picolylchloride proceeds with hydroxide as the base to afford Linopirdine .

Molecular Structure Analysis

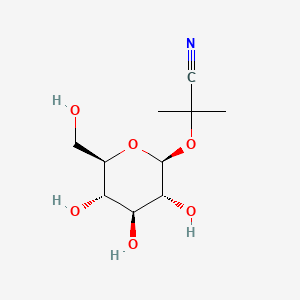

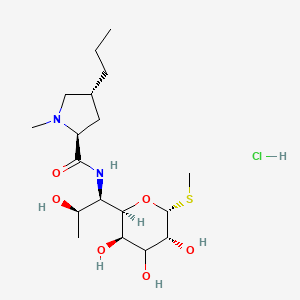

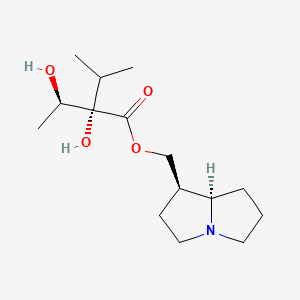

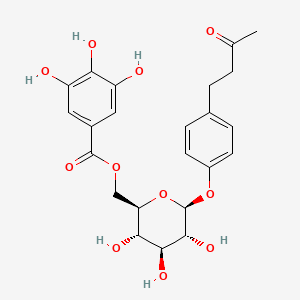

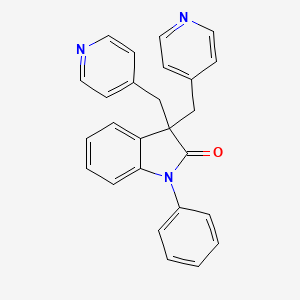

Linopirdine has a complex molecular structure. It is a bicyclic compound made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The Linopirdine molecule contains a total of 55 bonds. There are 34 non-H bonds, 25 multiple bonds, 5 rotatable bonds, 1 double bond, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), and 2 Pyridines .

Physical And Chemical Properties Analysis

Linopirdine has a molecular formula of C26H21N3O and a molecular weight of 391.47 . It is a solid compound and is soluble in DMSO .

科学研究应用

Enhancement of Neurotransmitter Release

Linopirdine is known to increase the evoked release of neurotransmitters, which is crucial for cognitive enhancement. Studies suggest that this effect is achieved through the blockade of specific potassium channels, leading to an increase in acetylcholine release in the brain, which improves performance in learning and memory tasks .

Impact on Age-Related Memory Impairments

Research has indicated that Linopirdine can have positive effects on age-related memory impairments. It has been tested for its efficacy in improving memory functions in animal models, showing promise as a therapeutic agent for conditions like Alzheimer’s disease .

Influence on Gene Expression

Linopirdine has been shown to affect c-fos immediate early gene expression in rat brains. This gene is associated with neuronal activity and plasticity, indicating that Linopirdine may play a role in modulating brain function at the genetic level .

Potassium Concentration Changes

The compound has been observed to influence changes in potassium concentrations more significantly than other neurotransmitters like dopamine and serotonin, which could explain its selective effects on neurotransmitter release .

Elevation of Extracellular Acetylcholine Levels

In vivo experiments using both epidural cup and in vivo microdialysis procedures have demonstrated that Linopirdine can elevate extracellular acetylcholine levels, further supporting its potential role in enhancing cognitive functions .

Clinical Evaluation for Alzheimer’s Disease

Linopirdine has undergone clinical evaluation for its efficacy in Alzheimer’s disease patients, focusing on its ability to enhance K±stimulated release of acetylcholine and potentially improve cognitive symptoms associated with the disease .

作用机制

Target of Action

Linopirdine primarily targets the KCNQ2/3 heteromer M current . These are voltage-gated potassium channels that play a crucial role in controlling neuronal excitability . Linopirdine also acts as an agonist of TRPV1 .

Mode of Action

Linopirdine operates by blocking the KCNQ2/3 heteromer M current, which results in the disinhibition of acetylcholine release . This blockage increases hippocampal CA3-Schaffer collateral mediated glutamate release onto CA1 pyramidal neurons . Additionally, linopirdine sensitizes both recombinant and native TRPV1 channels to heat .

Biochemical Pathways

The primary biochemical pathway affected by linopirdine involves the modulation of neurotransmitter release via the inhibition of M-type potassium channels . This leads to an increase in acetylcholine release in the brain, which is thought to enhance cognition .

Pharmacokinetics

It’s known that the compound’s action is influenced by its concentration, with different effects observed at low and high concentrations .

Result of Action

The action of linopirdine leads to an increase in acetylcholine release in the brain, which is associated with improved performance in animal models of learning and memory . In a murine model, linopirdine was able to nearly completely reverse the senescence-related decline in cortical c-FOS .

安全和危害

属性

IUPAC Name |

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22/h1-17H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJCDKJIEMIWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045163 | |

| Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linopirdine | |

CAS RN |

105431-72-9 | |

| Record name | Linopirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105431-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linopirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105431729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linopirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINOPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5TB3NZ94T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。